molecular formula C2H8NO2PS B566261 [Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane CAS No. 1219799-41-3

[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane

Cat. No.: B566261
CAS No.: 1219799-41-3
M. Wt: 147.161
InChI Key: NNKVPIKMPCQWCG-WFGJKAKNSA-N
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Description

“[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane” is a stable isotope-labelled compound . It is also known as Methamidophos D6 (dimethyl D6) . The molecular formula is C2 2H6 H2 N O2 P S and it has a molecular weight of 147.17 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C2 2H6 H2 N O2 P S . The Canonical SMILES representation is [2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H] and the InChI representation is InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3 .


Physical and Chemical Properties Analysis

“this compound” is a stable isotope-labelled compound . It has a molecular weight of 147.17 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Catalyst-free Room-temperature Self-healing Elastomers

Aromatic disulfide metathesis has been utilized for designing self-healing poly(urea–urethane) elastomers, demonstrating significant healing efficiency at room temperature without any catalyst or external intervention. This indicates the potential for using sulfur-containing compounds in developing materials with self-healing properties, which could extend to the use of “[Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane” in material science applications (Rekondo et al., 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, offering an efficient method for synthesizing a wide range of highly enantioenriched amines. This suggests the potential utility of sulfur- and nitrogen-containing compounds in the synthesis of bioactive molecules and pharmaceuticals, which might extend to the applications of the queried compound in synthetic chemistry (Ellman et al., 2002).

Catalytic Metal-free Phosphorylation

The phosphorylation of amines, alcohols, and sulfoximines using molecular iodine as a catalyst highlights a method for synthesizing biologically important phosphoramidates, phosphorus triesters, and sulfoximine-derived phosphoramidates. This indicates the potential for using phosphorus-containing compounds in the synthesis of biologically relevant molecules, possibly extending the application to the queried compound (Dhineshkumar & Prabhu, 2013).

Synthesis of N- and O-phosphorothioylated Amino Acids

A method for the efficient synthesis of N- and O-phosphorothioylated amino acids has been developed, demonstrating the potential of sulfur- and phosphorus-containing compounds in modifying amino acids for pharmaceutical applications (Baraniak et al., 2002).

Mechanism of Action

Target of Action

Methamidophos-d6, also known as Metamidophos-d6 or [Amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for terminating nerve impulses by breaking down the neurotransmitter acetylcholine .

Mode of Action

Methamidophos-d6 acts by inhibiting the function of acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons . The result is an overstimulation of the nervous system, leading to symptoms of neurotoxicity .

Biochemical Pathways

The biochemical pathways affected by Methamidophos-d6 primarily involve the cholinergic system of neurotransmission . The inhibition of acetylcholinesterase disrupts the normal function of this system, leading to a range of downstream effects such as overexcitation, convulsions, and potentially paralysis .

Pharmacokinetics

The pharmacokinetics of Methamidophos-d6 involve its absorption, distribution, metabolism, and excretion (ADME). It can be absorbed through ingestion, inhalation, and skin contact . It is primarily excreted through urine .

Result of Action

The primary result of Methamidophos-d6 action is neurotoxicity, due to the overstimulation of the nervous system . This can lead to symptoms such as nausea, vomiting, abdominal pain, diarrhea, headache, dizziness, weakness, blurred vision, tearing, eye pain, coordination disorders, and in severe cases, respiratory center disorders, respiratory muscle paralysis, airway edema, difficulty breathing leading to coma, and even death .

Action Environment

The action of Methamidophos-d6 can be influenced by various environmental factors. For instance, its solubility in water and many organic solvents allows it to easily move between water and soil . Its volatility also contributes to its environmental mobility . Furthermore, it is stable at ambient temperature but decomposes on heating without boiling . It is stable at pH 3–8; hydrolyzed in acids and alkalis . These factors can influence the compound’s action, efficacy, and stability in the environment .

Biochemical Analysis

Biochemical Properties

Methamidophos-d6 interacts with various enzymes, proteins, and other biomolecules. It has been found that microorganisms capable of degrading Methamidophos-d6 have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis . Enzymes related to Methamidophos-d6 biodegradation include phosphotriesterase, paraoxonase 1, and carboxylesterase .

Cellular Effects

Methamidophos-d6 has significant effects on various types of cells and cellular processes. Long-term exposure to Methamidophos-d6 in non-target organisms results in severe poisonous effects . It has been found that Methamidophos-d6 residues may decrease the total microbial biomass carbon and fungal biomass .

Molecular Mechanism

Methamidophos-d6 exerts its effects at the molecular level through various mechanisms. It inhibits the activity of acetylcholinesterase located in neuromuscular junctions . Methamidophos-d6 toxicity also produces reactive oxygen free radicals and reactive nitrogen free radicals, which generate oxidative stress on the body and lipid peroxidation .

Temporal Effects in Laboratory Settings

The effects of Methamidophos-d6 change over time in laboratory settings. For instance, the activity of glutamic-pyruvic transaminase increased from 0–36 h, and then decreased to different degrees depending upon the concentration .

Dosage Effects in Animal Models

The effects of Methamidophos-d6 vary with different dosages in animal models. For example, the low concentration of Methamidophos-d6 (5 μg/L) increased the activity of super oxide dismutase (SOD) and alkaline phosphoesterase compared to that in control animals by 34% and 20%, respectively, at 96 h .

Metabolic Pathways

Methamidophos-d6 is involved in various metabolic pathways. It has been found that Methamidophos-d6 is first cleaved at the P–N bond to form O,S -dimethyl hydrogen thiophosphate and NH3 .

Transport and Distribution

Methamidophos-d6 is transported and distributed within cells and tissues. It has both hydrophilic and hydrophobic properties that assist its easy movement between water and soil .

Subcellular Localization

It is known that Methamidophos-d6 is absorbed from the roots, transported upward, and concentrated in the leaves, particularly new leaves .

Properties

IUPAC Name

[amino(trideuteriomethylsulfanyl)phosphoryl]oxy-trideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKVPIKMPCQWCG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(N)SC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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